molecular formula C12H22N2O3 B13509151 Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13509151
M. Wt: 242.31 g/mol
InChI Key: MIWCJGJIEFAUKW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)5-4-9(13)6-16-12/h9H,4-8,13H2,1-3H3

InChI Key

MIWCJGJIEFAUKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CO2)N

Origin of Product

United States

Preparation Methods

Cyclization Step

  • Reactants: Bis(2-chloroethyl) ether (or bis-bromo/iodoethyl ether) and cyanoacetaldehyde diethyl acetal
  • Solvent: N,N-dimethylformamide (DMF)
  • Catalysts: Phase transfer catalyst (e.g., tetrabutylammonium bromide) and iodo metal salt (potassium iodide or sodium iodide)
  • Conditions: 70–100 °C, 10–24 hours
  • Acid-binding agents: Anhydrous potassium carbonate, sodium carbonate, or sodium bicarbonate
  • Molar ratios: Compound 1 : Compound 2 : Acid-binding agent = 1.0 : 1.1 : 1.2–2.0; Compound 1 : Phase transfer catalyst : Iodo metal salt = 1.0 : 0.05–0.15 : 0.05–0.15

Workup and Isolation

  • Cooling to 0 °C, addition of water and ethyl acetate
  • Phase separation, washing with sodium bicarbonate solution
  • Drying over anhydrous magnesium sulfate
  • Concentration under reduced pressure to yield crude compound 3 (7-oxo intermediate)

Reduction to Amino Intermediate

  • Solvent: Tetrahydrofuran (THF)
  • Reducing agent: Lithium aluminum hydride (LiAlH4), added portionwise at −10 °C under nitrogen
  • Reaction time: 4–8 hours
  • Quenching: Slow addition of water and sodium hydroxide solution
  • Purification: Filtration, concentration, and neutral alumina column chromatography
  • Yield: 56.3–82.6%

This step converts the 7-oxo group to the 7-amino group, forming the 7-amino-2-azaspiro[3.5]nonane core.

Introduction of the tert-Butyl Ester Group

The tert-butyl ester protecting group is introduced typically via reaction of the amino-spiro intermediate with tert-butyl chloroformate or through starting materials already bearing the tert-butyl ester, such as tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Example Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate:

  • Starting material: tert-butyl 4-methylenepiperidine-1-carboxylate
  • Reagents: Zn/Cu couple, 2,2,2-trichloroacetyl chloride in dimethoxyethane (DME)
  • Conditions: Stirring at 15 °C with N2 atmosphere, overnight reaction
  • Quenching: Saturated NH4Cl solution
  • Purification: Extraction, drying, and silica gel chromatography
  • Yield: ~15%

This intermediate can then be converted into the amino derivative by reduction and amination steps.

Final Conversion to tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

The final compound is obtained by introducing the oxazolidine (oxa) ring into the spiro system and ensuring the amino group is properly positioned at the 7-position.

  • Reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with suitable reagents to form the oxa bridge
  • Amination/reduction to convert the keto group to amino
  • Use of solvents such as dichloromethane or tetrahydrofuran
  • Catalysts like triethylamine or pyridine to facilitate the reaction
  • Purification by chromatography or recrystallization

Summary Table of Key Preparation Steps

Step Reactants/Intermediates Reagents/Catalysts Conditions Yield (%) Notes
1. Cyclization to 7-oxo intermediate Bis(2-chloroethyl) ether + cyanoacetaldehyde diethyl acetal Tetrabutylammonium bromide, KI, acid-binding agent DMF, 70–100 °C, 10–24 h Not specified Phase transfer catalysis
2. Reduction to 7-amino intermediate Crude 7-oxo intermediate LiAlH4 THF, −10 °C to RT, 4–8 h 56.3–82.6 Workup with water/NaOH
3. tert-Butyl ester introduction Amino spiro intermediate or tert-butyl 4-methylenepiperidine-1-carboxylate Zn/Cu, trichloroacetyl chloride DME, 15 °C, overnight ~15% (for tert-butyl 2-oxo intermediate) Purification by silica gel chromatography
4. Formation of oxa bridge and final amination tert-butyl 2-oxo-7-azaspiro intermediate Amination reagents, bases (triethylamine/pyridine) Solvent: DCM or THF Not specified Final purification

Research Findings and Industrial Considerations

  • The preparation methods are well-documented in patent literature with optimized molar ratios and reaction conditions to maximize yield and purity.
  • Use of phase transfer catalysts and iodide salts enhances cyclization efficiency.
  • Lithium aluminum hydride is the preferred reducing agent for converting keto to amino groups in the spirocyclic system.
  • Industrial production may employ continuous flow reactors and automated control to improve scalability and reproducibility.
  • Purification techniques such as alumina column chromatography and recrystallization ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and substitution reagents like alkyl halides or aryl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce secondary amines .

Scientific Research Applications

Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Compounds with Varied Functional Groups

Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1118786-86-9)
  • Key Differences: Contains two nitrogen atoms (2,7-diaza) instead of 5-oxa and 7-amino groups.
  • Properties : Enhanced hydrogen-bonding capacity due to dual nitrogen atoms. Used in sigma receptor ligand synthesis, with modifications at the 7-position (e.g., benzoyl or phenethyl groups) improving receptor affinity .
  • Synthesis : Prepared via Buchwald–Hartwig coupling or alkylation of the spirocyclic core .
Tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1934950-79-4)
  • Key Differences: Lacks the 7-amino group; molecular weight = 227.3 g/mol.
  • Properties: Reduced reactivity due to the absence of an amino group. Primarily serves as a hydrophobic scaffold in medicinal chemistry .
Tert-butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1936655-32-1)
  • Key Differences: Features an 8-oxo (ketone) group instead of 7-amino.
  • Properties: The ketone enables conjugation via Schiff base formation or reduction. Increased polarity compared to the amino derivative .

Bicyclic Analogs

2,6-Diazabicyclo[6.1.0]nonan-7-ones
  • Example: Tert-butyl 8-(3-bromophenyl)-6-benzyl-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate (CAS: Not specified).
  • Key Differences : Bicyclo[6.1.0] framework with a ketone (7-oxo) and bromophenyl substituent.
  • Synthesis : Generated via cyclopropene ring-opening with carbamates, yielding fused bicyclic systems .
  • Applications : Explored for antimicrobial activity due to halogenated aromatic motifs .

Functionalized Derivatives

Tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1434141-69-1)
  • Key Differences: Hydroxymethyl (-CH₂OH) substituent at position 7 instead of amino.
  • Properties : The hydroxyl group enhances hydrophilicity and enables esterification or etherification .
Tert-butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: Not specified)
  • Key Differences : Benzoyl group at position 7; part of a diazaspiro system.
  • Applications : Demonstrated sigma-1 receptor antagonism (IC₅₀ = 0.89 μM), highlighting the impact of aromatic substituents on bioactivity .

Comparative Analysis Table

Compound Name CAS No. Key Features Molecular Weight Applications
This compound 2306262-93-9 7-amino, 5-oxa, Boc-protected 242.31 Drug discovery scaffolds
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 1118786-86-9 Dual nitrogen atoms 226.30 Sigma receptor ligands
Tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate 1934950-79-4 No amino group 227.30 Hydrophobic core structures
Tert-butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 1936655-32-1 8-oxo, 5-oxa 241.28 Conjugation-ready intermediates
Tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate 1434141-69-1 7-hydroxymethyl 255.36 Solubility-enhanced derivatives

Research Findings and Trends

  • Spiro vs. Bicyclic Systems: Spiro compounds (e.g., 7-amino-5-oxa) exhibit greater rigidity than bicyclic analogs, improving target selectivity in drug design .
  • Sigma Receptor Ligands : Diazaspiro derivatives (e.g., 2,7-diaza) show promise in neurological disorder therapeutics due to high receptor affinity .

Biological Activity

Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound features a tert-butyl group, an amino group, and an oxa bridge, which contribute to its distinctive chemical properties and potential biological activities. The molecular formula is C12_{12}H21_{21}N2_2O3_3, with a molecular weight of approximately 242.32 g/mol .

Research on the biological activity of this compound suggests that it may interact with various biological targets, potentially influencing diverse physiological processes. The compound's structure allows it to participate in multiple interactions, which can lead to significant pharmacological effects.

Potential Therapeutic Applications:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures may exhibit antitumor properties, suggesting that this compound could be explored for cancer treatment.
  • Neurological Effects : The presence of the amino group hints at possible interactions with neurotransmitter systems, which could be beneficial for neurological disorders.

Comparative Analysis

A comparison with structurally similar compounds can shed light on the unique biological activity of this compound. The following table summarizes several related compounds:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate1211586-09-20.87Different spirocyclic structure
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate1363382-39-10.98Variation in oxa and keto groups
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate873924080.92Larger spirocyclic framework

This comparison highlights how the specific combination of functional groups and spirocyclic arrangement in this compound may influence its reactivity and biological activity differently from its analogs .

Antitumor Studies

Recent investigations into the antitumor potential of similar compounds have shown promising results. For instance, studies have demonstrated that spirocyclic compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Research

Research focusing on the neuropharmacological effects of related compounds has indicated potential benefits in modulating neurotransmitter systems, particularly in models of anxiety and depression. These findings suggest that this compound may also possess similar neuroactive properties .

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate?

  • Structural Features : The compound contains a spirocyclic framework with a 5-oxa-2-azaspiro[3.5]nonane core, a tert-butyl carbamate group, and a primary amine at the 7-position. This unique arrangement confers rigidity and stereochemical complexity, which can influence binding to biological targets .
  • Physicochemical Data :

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.31 g/mol
CAS Number2306262-93-9
Key Functional GroupsAmine, ether, carbamate
  • Methodological Insight : Characterization typically involves NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For example, ¹H NMR signals for the tert-butyl group appear as a singlet at ~1.4 ppm, while the amine proton may show broad peaks at ~2.5 ppm (dependent on solvent) .

Q. What are the standard synthetic routes for this compound?

  • Synthetic Strategy : Multi-step synthesis often begins with spirocyclic precursors. A common approach involves:

Cyclization of a diol or diamine with a carbonyl compound to form the spirocyclic core.

Introduction of the tert-butyl carbamate group via Boc protection under basic conditions (e.g., Boc₂O, DMAP, DCM).

Selective functionalization of the amine group (e.g., benzoylation, alkylation) .

  • Critical Parameters :

  • Reagents : Boc anhydride, NaHCO₃ (for Boc protection).
  • Conditions : Anhydrous solvents (e.g., THF, DCM), controlled temperatures (0–25°C), inert atmosphere (N₂/Ar) .
  • Yield Optimization : Purification via flash chromatography (e.g., 2–5% MeOH in DCM) improves purity to >95% .

Q. How should this compound be stored to ensure stability?

  • Storage Guidelines :

  • Temperature : Store at 2–8°C in airtight containers.
  • Light Sensitivity : Protect from light to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate group .
    • Stability Data : Limited decomposition observed over 6 months under recommended conditions. Monitor via HPLC for amine oxidation or carbamate cleavage .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., sigma receptors, enzymes).

Molecular Dynamics (MD) : Simulate binding stability in physiological conditions (e.g., water, lipid bilayers).

QSAR Analysis : Corrogate substituent effects (e.g., amine vs. benzyl derivatives) on activity .

  • Case Study : Analogues with similar spirocyclic scaffolds show high affinity for sigma receptors (Kᵢ < 100 nM), suggesting potential neuropharmacological applications .

Q. What experimental strategies resolve contradictions in reaction yields during derivatization of the amine group?

  • Common Issues : Low yields may arise from steric hindrance at the 7-position or competing side reactions (e.g., over-alkylation).
  • Solutions :

  • Protection/Deprotection : Temporarily protect the amine with FMOC or Alloc groups to direct reactivity.
  • Catalysis : Use Pd-mediated cross-coupling for selective functionalization (e.g., Suzuki-Miyaura with aryl boronic acids).
  • In Situ Monitoring : Employ TLC or LC-MS to track intermediate formation and optimize reaction quenching .

Q. How does the spirocyclic framework influence the compound’s pharmacokinetic properties?

  • Key Findings :

  • Metabolic Stability : The rigid spiro structure reduces oxidative metabolism by cytochrome P450 enzymes compared to linear analogues.
  • Membrane Permeability : LogP values (~2.1) suggest moderate lipophilicity, balancing solubility and blood-brain barrier penetration .
    • Methodological Validation :
  • In Vitro Assays : Caco-2 cell monolayers assess permeability.
  • Microsomal Stability Tests : Liver microsomes quantify metabolic degradation rates .

Q. What analytical techniques differentiate stereoisomers of this compound?

  • Chiral Separation :

  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .
    • Case Example : Enantiomers separated with >99% ee show distinct bioactivity profiles (e.g., 10-fold difference in sigma receptor binding) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activity across similar spirocyclic compounds?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds.
  • Resolution Framework :

Standardize Assays : Use validated protocols (e.g., NIH guidelines for receptor binding).

Comparative Studies : Test analogues (e.g., tert-butyl 2,7-diazaspiro derivatives) under identical conditions.

Purity Verification : Require ≥95% purity (HPLC) and structural confirmation (NMR) for all test samples .

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